hydrogen carbonate;triethyl(methyl)azanium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogen carbonate;triethyl(methyl)azanium can be synthesized through the reaction of triethylamine with methyl iodide, followed by the addition of carbon dioxide. The reaction typically proceeds as follows:
- Triethylamine reacts with methyl iodide to form triethyl(methyl)azanium iodide.
- The resulting iodide salt is then treated with carbon dioxide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where triethylamine and methyl iodide are combined under controlled conditions. The reaction mixture is then exposed to carbon dioxide gas to yield the desired product. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydrogen carbonate;triethyl(methyl)azanium undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the hydrogen carbonate group can be replaced by other nucleophiles.
Acid-Base Reactions: As a quaternary ammonium salt, it can act as a base and react with acids to form corresponding salts.
Decomposition Reactions: Under certain conditions, the compound can decompose to release carbon dioxide and form triethyl(methyl)azanium hydroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Acid-Base Reactions: Strong acids like hydrochloric acid or sulfuric acid are used to protonate the compound, leading to the formation of corresponding salts.
Decomposition: Elevated temperatures or the presence of strong bases can induce decomposition.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted ammonium salts.
Acid-Base Reactions: The major products are the corresponding ammonium salts and water.
Decomposition: The primary products are carbon dioxide and triethyl(methyl)azanium hydroxide.
Scientific Research Applications
Hydrogen carbonate;triethyl(methyl)azanium has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Investigated for its potential role in biological systems as a buffer or stabilizing agent.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of hydrogen carbonate;triethyl(methyl)azanium involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between aqueous and organic phases, thereby increasing the rate of reaction. The compound interacts with molecular targets through ionic interactions and hydrogen bonding, stabilizing transition states and intermediates in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium Hydrogen Carbonate: Similar in structure but with an additional ethyl group.
Tetramethylammonium Hydrogen Carbonate: Contains four methyl groups instead of ethyl and methyl groups.
Trimethylammonium Hydrogen Carbonate: Lacks one ethyl group compared to hydrogen carbonate;triethyl(methyl)azanium.
Uniqueness
This compound is unique due to its specific combination of triethyl and methyl groups, which imparts distinct chemical properties. This combination allows it to act as an effective phase-transfer catalyst and provides versatility in various chemical reactions.
Properties
CAS No. |
117417-44-4 |
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Molecular Formula |
C8H19NO3 |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
hydrogen carbonate;triethyl(methyl)azanium |
InChI |
InChI=1S/C7H18N.CH2O3/c1-5-8(4,6-2)7-3;2-1(3)4/h5-7H2,1-4H3;(H2,2,3,4)/q+1;/p-1 |
InChI Key |
WCDPGJKFAMMXGK-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CC.C(=O)(O)[O-] |
Origin of Product |
United States |
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